molecular formula C17H14O4 B13688658 Methyl 2-(4-methoxyphenyl)benzofuran-3-carboxylate

Methyl 2-(4-methoxyphenyl)benzofuran-3-carboxylate

Cat. No.: B13688658
M. Wt: 282.29 g/mol
InChI Key: ZLSZJJJWVPQANC-UHFFFAOYSA-N
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Description

Methyl 2-(4-methoxyphenyl)benzofuran-3-carboxylate is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound features a methoxyphenyl group at the 2-position and a carboxylate ester at the 3-position of the benzofuran ring. Benzofuran derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-methoxyphenyl)benzofuran-3-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-methoxyphenyl)benzofuran-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-(4-methoxyphenyl)benzofuran-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(4-methoxyphenyl)benzofuran-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-hydroxyphenyl)benzofuran-3-carboxylate
  • Methyl 2-(4-chlorophenyl)benzofuran-3-carboxylate
  • Methyl 2-(4-nitrophenyl)benzofuran-3-carboxylate

Uniqueness

Methyl 2-(4-methoxyphenyl)benzofuran-3-carboxylate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Properties

Molecular Formula

C17H14O4

Molecular Weight

282.29 g/mol

IUPAC Name

methyl 2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate

InChI

InChI=1S/C17H14O4/c1-19-12-9-7-11(8-10-12)16-15(17(18)20-2)13-5-3-4-6-14(13)21-16/h3-10H,1-2H3

InChI Key

ZLSZJJJWVPQANC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3O2)C(=O)OC

Origin of Product

United States

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